N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide
Overview
Description
BMS22 is a novel competitive CCR2 antagonist.
Scientific Research Applications
Interaction with BSA
- A study explored the interaction of Carboxamide derivatives of amino acids, which include compounds similar to the one , with Bovine Serum Albumin (BSA) using ultrasonic interferometry. They found that these compounds bound more significantly to BSA at acidic pH, with the association constant decreasing as pH increased (Thakare, Tekade, Pisudde, & Pande, 2018).
Structural Analysis
- Another study conducted structural analysis of similar carboxamide derivatives. They focused on the conformation and intermolecular interactions of the compounds, revealing that certain structural elements like the cyclohexanone ring and benzamido group play crucial roles in stabilizing these molecules (Buñuel, Cativiela, Díaz-de-Villegas, & Gálvez, 1996; 1997).
Synthesis and Applications in Medicinal Chemistry
- Research has been conducted on the synthesis of similar benzamide derivatives for use in medicinal chemistry. For instance, a study designed a new series of benzamide derivatives as human CCR2 chemokine receptor antagonists (Vilums et al., 2014).
- Additionally, studies have explored the synthesis of novel small molecule antagonists involving trifluoromethyl benzamide structures, indicating their potential in therapeutic applications (Fukuda & Ikemoto, 2015).
properties
IUPAC Name |
N-[2-[[(1R,2S)-2-[(4-methylsulfanylbenzoyl)amino]cyclohexyl]amino]-2-oxoethyl]-2-(propan-2-ylcarbamoylamino)-5-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H34F3N5O4S/c1-16(2)33-27(40)36-21-13-10-18(28(29,30)31)14-20(21)26(39)32-15-24(37)34-22-6-4-5-7-23(22)35-25(38)17-8-11-19(41-3)12-9-17/h8-14,16,22-23H,4-7,15H2,1-3H3,(H,32,39)(H,34,37)(H,35,38)(H2,33,36,40)/t22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPXYDUJQWENPM-PKTZIBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)NC1=C(C=C(C=C1)C(F)(F)F)C(=O)NCC(=O)N[C@@H]2CCCC[C@@H]2NC(=O)C3=CC=C(C=C3)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34F3N5O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20722035 | |
Record name | N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
593.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide | |
CAS RN |
445479-97-0 | |
Record name | N-[2-({(1R,2S)-2-[4-(Methylsulfanyl)benzamido]cyclohexyl}amino)-2-oxoethyl]-2-{[(propan-2-yl)carbamoyl]amino}-5-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20722035 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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